Cas no 874908-14-2 (Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-)

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- structure
874908-14-2 structure
Product Name:Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-
CAS No:874908-14-2
MF:C27H36N2O5
MW:468.585147857666
CID:709758
PubChem ID:46781896
Update Time:2025-10-29

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-
    • 3’-Hydroxy Repaglinide (Mixture of Diastereomers)
    • 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid
    • 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
    • 3’-Hydroxy Repaglinide (Mixture of Diastereomers)
    • Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoe...
    • 3-Hydroxy Repaglinide
    • 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid (ACI)
    • G91215
    • 3'-Hydroxy Repaglinide
    • 874908-14-2
    • AKOS030255737
    • HY-135335
    • CS-0111652
    • NS00116844
    • ARD10602
    • hydroxyrepaglinide
    • 2-ETHOXY-4-[2-[[1-[2-(3-HYDROXY-1-PIPERIDINYL)PHENYL]-3-METHYLBUTYL ]AMINO]-2-OXOETHYL]BENZOIC ACID
    • DTXSID00675959
    • 1ST10602
    • 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid
    • CHEBI:183883
    • DB-365054
    • Inchi: 1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)
    • InChI Key: OBMAZJVHPAVADF-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OCC)=CC(CC(NC(CC(C)C)C2C(N3CC(O)CCC3)=CC=CC=2)=O)=CC=1)O

Computed Properties

  • Exact Mass: 468.26200
  • Monoisotopic Mass: 468.262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 4.2
  • Topological Polar Surface Area: 99.1A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 79-82?C
  • Boiling Point: 709.6±60.0 °C at 760 mmHg
  • Flash Point: 383.0±32.9 °C
  • Refractive Index: 1.581
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 102.59000
  • LogP: 5.09600
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- Security Information

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- Pricemore >>

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Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- Related Literature

Additional information on Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-

Comprehensive Guide to Benzoic acid, 2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- (CAS No. 874908-14-2)

Benzoic acid, 2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- (CAS No. 874908-14-2) is a specialized organic compound with a complex molecular structure. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The presence of functional groups such as the ethoxy, piperidinyl, and benzoic acid moieties makes it a versatile intermediate in synthetic chemistry.

Researchers and industry professionals often search for Benzoic acid derivatives and piperidine-containing compounds due to their relevance in drug discovery and material science. The compound's CAS No. 874908-14-2 serves as a critical identifier for procurement and regulatory compliance. Its structural complexity also makes it a subject of interest in computational chemistry and molecular modeling studies.

The 2-ethoxy-4-substituted benzoic acid framework is particularly noteworthy for its role in enhancing solubility and bioavailability in pharmaceutical formulations. This characteristic is crucial for developing orally active drugs, a hot topic in modern medicinal chemistry. Additionally, the 3-hydroxy-1-piperidinyl group contributes to the compound's potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

In the context of green chemistry, there is growing interest in sustainable synthesis methods for complex molecules like Benzoic acid, 2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-. Researchers are exploring catalytic processes and renewable feedstocks to minimize environmental impact, aligning with global trends toward eco-friendly chemical production.

The compound's potential applications extend to cosmetic chemistry, where its derivatives may serve as stabilizers or active ingredients in skincare formulations. The benzoic acid moiety, known for its preservative properties, combined with the piperidine ring's versatility, opens avenues for innovation in personal care products. This aligns with the increasing consumer demand for multifunctional and scientifically backed cosmetic ingredients.

Analytical characterization of CAS No. 874908-14-2 typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are essential for quality control in industrial settings and for academic research aiming to elucidate the compound's properties and reactivity. The integration of AI-assisted drug design tools has further accelerated the exploration of such complex molecules, addressing common search queries about computational approaches in chemistry.

From a regulatory standpoint, proper handling and documentation of Benzoic acid, 2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- are essential for compliance with international chemical safety standards. While not classified as hazardous under current regulations, its sophisticated structure warrants careful consideration in laboratory and industrial environments, particularly concerning storage conditions and material compatibility.

The future research directions for this compound may include exploration of its structure-activity relationships in biological systems, development of novel synthetic routes, and investigation of its physicochemical properties under various conditions. These aspects are frequently searched by chemistry professionals seeking to expand their knowledge of specialty chemicals and their applications.

In summary, Benzoic acid, 2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- represents an intriguing subject for both academic and industrial chemistry. Its multifaceted nature bridges several disciplines, from pharmaceutical development to materials science, making it a compound of continuing interest in the scientific community.

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